molecular formula C16H10BrNO2 B5623446 4-benzylidene-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one

4-benzylidene-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one

Cat. No. B5623446
M. Wt: 328.16 g/mol
InChI Key: HUBZEPXXAJTDMV-UVTDQMKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzylidene-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one is a chemical compound belonging to the oxazolone class, which is of interest in various scientific fields due to its structural and functional properties. These compounds are known for their potential in synthetic and medicinal chemistry, particularly for their nonlinear optical properties and as templates for further chemical modifications (Misra & Ila, 2010).

Synthesis Analysis

The synthesis of 4-benzylidene-2-(4-bromophenyl)-1,3-oxazol-5(4H)-one derivatives often involves condensation reactions between substituted aryl aldehydes and oxazolone precursors. This process is facilitated by reagents such as sodium acetate, acetic anhydride, and various catalysts to yield a variety of oxazolone derivatives with potential pharmacological activities (Rao et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques such as X-ray diffraction, FT-IR, NMR spectroscopy, and mass spectrometry. These methods provide insights into the compound's crystalline structure, intermolecular interactions, and functional groups, contributing to a deeper understanding of its chemical behavior and properties (Arunagiri et al., 2018).

Chemical Reactions and Properties

Oxazolones, including 4-benzylidene derivatives, participate in various chemical reactions, such as nucleophilic ring-opening, cycloadditions, and substitutions. These reactions are crucial for modifying the oxazolone core and introducing new functional groups, thereby expanding the compound's utility in synthetic organic chemistry (Aly, 2003).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystallinity, are significant for their handling and application in various chemical processes. Such properties are determined through detailed experimental studies and contribute to the understanding of the compound's behavior under different conditions.

Chemical Properties Analysis

The chemical properties, such as reactivity, stability, and electronic structure, are investigated through experimental and theoretical methods, including density functional theory (DFT). These studies reveal the compound's potential interactions with biological targets, its suitability for use in material science, and its role as a building block for more complex molecular architectures (Irfan et al., 2018).

properties

IUPAC Name

(4Z)-4-benzylidene-2-(4-bromophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrNO2/c17-13-8-6-12(7-9-13)15-18-14(16(19)20-15)10-11-4-2-1-3-5-11/h1-10H/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBZEPXXAJTDMV-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4Z)-2-(4-Bromophenyl)-4-(phenylmethylidene)-4,5-dihydro-1,3-oxazol-5-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.